molecular formula C8H8N2O B8744398 2-Methoxypyrazolo[1,5-a]pyridine CAS No. 59942-88-0

2-Methoxypyrazolo[1,5-a]pyridine

Cat. No.: B8744398
CAS No.: 59942-88-0
M. Wt: 148.16 g/mol
InChI Key: PCGDITBJONSORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxypyrazolo[1,5-a]pyridine is a high-purity chemical compound offered for research and development purposes. This fused bicyclic heterocycle serves as a valuable scaffold in medicinal chemistry and drug discovery. Compounds based on the pyrazolo[1,5-a]pyridine structure are of significant research interest due to their wide range of potential pharmacological activities. Related analogues have been investigated as potent α-glucosidase inhibitors for the management of type 2 diabetes , as well as anti-inflammatory agents targeting cyclooxygenase-2 (COX-2) . The specific methoxy substitution at the 2-position makes this compound a versatile intermediate for further chemical exploration and functionalization. Researchers can utilize it as a key building block for constructing more complex molecules for various biological evaluations. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

Properties

CAS No.

59942-88-0

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-methoxypyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H8N2O/c1-11-8-6-7-4-2-3-5-10(7)9-8/h2-6H,1H3

InChI Key

PCGDITBJONSORQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C=CC=CC2=C1

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a candidate for therapeutic applications:

  • Hypotensive Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including 2-methoxypyrazolo[1,5-a]pyridine, have demonstrated hypotensive effects in animal models. For instance, studies involving spontaneous hypertensive rats showed that these compounds can significantly lower blood pressure and improve coronary flow .
  • Coronary Vasodilation : The compound has been noted for its ability to induce coronary vasodilation. This property is particularly valuable in treating cardiovascular diseases where increased blood flow to the heart is necessary .
  • Antispasmodic Effects : The smooth muscle relaxing properties of this compound suggest potential applications in treating conditions characterized by muscle spasms, such as gastrointestinal disorders .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various therapeutic contexts:

  • Cardiovascular Studies : In studies involving animal models, compounds similar to this compound were shown to reduce systolic blood pressure significantly over a sustained period. For example, a study reported that certain derivatives led to a reduction of up to 80% in blood pressure within three hours post-administration in hypertensive rats .
  • Enzymatic Inhibition : Recent research has highlighted the role of pyrazolo[1,5-a]pyridine derivatives in inhibiting specific enzymes linked to cancer progression. These findings underscore the compound's potential as an anticancer agent through targeted enzymatic pathways .

Comparative Data Table

The following table summarizes key findings related to the pharmacological effects of this compound and its derivatives:

CompoundHypotensive EffectCoronary Flow ImprovementAntispasmodic Effect
This compoundSignificantModeratePresent
3-Acetylpyrazolo[1,5-a]pyridineModerateSignificantNot Evaluated
2-Isobutylpyrazolo[1,5-a]pyridineSignificantSignificantPresent

Comparison with Similar Compounds

Methoxy-Substituted Analogs

5-Methoxypyrazolo[1,5-a]pyridine

  • Structural Difference : Methoxy group at the 5-position instead of 2-position.
  • Biological Activity : While 2-methoxy derivatives (e.g., 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine) exhibit superior potency against drug-resistant Mycobacterium tuberculosis (MIC₅₀: 0.6–1.4 mg/mL), 5-methoxy variants are less explored but show moderate activity in kinase inhibition .
  • Applications : Primarily investigated in cancer research due to interactions with protein kinases .

7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine

  • Structural Feature : Combines methoxy and trifluoromethyl groups at positions 7 and 2.
  • Biological Activity : Demonstrates dual PDE3/4 inhibition (PDE4B IC₅₀ = 0.47 μM) with bronchodilatory and anti-inflammatory effects, outperforming roflumilast in preclinical models .
  • Significance : Highlights the impact of electron-withdrawing groups (e.g., CF₃) on target affinity and therapeutic window .

Methyl-Substituted Derivatives

2-Methyl-5-methyl-pyrazolo[1,5-a]pyridine

  • Activity Comparison : Less effective against drug-resistant tuberculosis compared to its 2-methyl-5-methoxy counterpart, underscoring the methoxy group’s role in enhancing bioactivity .
  • Thermodynamics : Methyl groups contribute to hydrophobic interactions but lack the hydrogen-bonding capability of methoxy, reducing entropic binding efficiency .

3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine

  • Structural Profile : Features methyl groups at positions 3 and 7, plus a phenyl ring at position 2.

Amino- and Hydroxyl-Functionalized Derivatives

2-Aminopyrazolo[1,5-a]pyridine-3-carboxylate

  • Synthesis : Prepared via microwave-assisted reactions, yielding intermediates for antidiabetic and anticancer agents .
  • Advantage: Amino groups improve water solubility (PSA = 26.53 Ų) but reduce membrane permeability compared to methoxy derivatives .

Pyrazolo[1,5-a]pyridin-2-ylmethanol

  • Functionality : Hydroxymethyl group at position 2.

Comparison with Other Fused Heterocycles

Imidazo[1,5-a]pyridines

  • Structural Difference : Replaces pyrazole with imidazole in the fused ring system.
  • Applications :
    • Fluorescent Probes : Exhibit solvatochromism and large Stokes shifts, ideal for membrane imaging .
    • Kinase Inhibitors : Three imidazo[1,5-a]pyridine derivatives showed EGFR inhibition comparable to erlotinib in computational studies .
  • Limitation : Less stable under acidic conditions than pyrazolo[1,5-a]pyridines .

Thieno[2,3-b]pyridines

  • Structural Feature : Substitutes pyrazole with a thiophene ring.
  • Activity : Demonstrated antimalarial properties but lower metabolic stability due to sulfur oxidation .

Data Tables

Table 2: Physicochemical Properties

Compound LogP PSA (Ų) Molecular Weight
2-Methoxypyrazolo[1,5-a]pyridine 1.34 26.53 148.16
3,7-Dimethyl-2-phenyl derivative 3.62 17.30 222.29
Pyrazolo[1,5-a]pyridin-2-ylmethanol 1.26* 26.53 148.16

Preparation Methods

Reaction Mechanism and Conditions

Sodium methoxide, generated in situ by dissolving sodium metal in anhydrous methanol, deprotonates the hydroxyl group at position 2 of the pyrazolo[1,5-a]pyridine ring. Subsequent treatment with dimethyl sulfate introduces the methoxy group through an SN2 mechanism. The reaction sequence is as follows:

  • Deprotonation :
    2-Hydroxypyrazolo[1,5-a]pyridine+NaOCH32-O-pyrazolo[1,5-a]pyridine+CH3OH\text{2-Hydroxypyrazolo[1,5-a]pyridine} + \text{NaOCH}_3 \rightarrow \text{2-O}^-\text{-pyrazolo[1,5-a]pyridine} + \text{CH}_3\text{OH}

  • Alkylation :
    2-O-pyrazolo[1,5-a]pyridine+(CH3)2SO4This compound+CH3SO4\text{2-O}^-\text{-pyrazolo[1,5-a]pyridine} + (\text{CH}_3)_2\text{SO}_4 \rightarrow \text{this compound} + \text{CH}_3\text{SO}_4^-

Optimized Parameters :

  • Molar Ratio : 1:1.2 (hydroxy precursor to dimethyl sulfate)

  • Solvent : Anhydrous methanol

  • Temperature : Room temperature (stirring for 30 minutes) followed by reflux (8 hours)

  • Workup : Concentration, extraction with n-hexane, and distillation under reduced pressure

Yield : 56% (280 mg from 500 mg starting material)
Product Characterization : The oily product crystallizes upon distillation, with a boiling point of 162°–166°C at 7 mmHg.

Comparative Analysis of Preparation Methods

Method Starting Material Conditions Yield Key Advantages
Alkylation2-Hydroxypyrazolo[1,5-a]pyridineMethanol, reflux, 8 hours56%Straightforward, high purity
Sonochemical1-Amino-2-iminopyridineAcetonitrile, sonication, 20 min67–94%Rapid, regioselective, scalable
Cross-DehydrogenativeN-Amino-2-iminopyridineAcetic acid, O₂, 130°C, 18 hours74–94%Oxidant-free, green chemistry-compliant

Challenges and Limitations :

  • Alkylation Method : Requires access to 2-hydroxypyrazolo[1,5-a]pyridine, which itself demands multi-step synthesis.

  • Sonochemical Method : Limited substrate scope for 2-methoxy derivatives without precursor modification.

Mechanistic Insights and Optimization Strategies

Role of Base in Alkylation

The use of sodium methoxide ensures complete deprotonation of the hydroxyl group, facilitating efficient alkylation. However, excess base may lead to side reactions, such as hydrolysis of dimethyl sulfate.

Solvent Effects in Sonochemical Synthesis

Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing charged intermediates during sonication. Ethanol, while less effective, remains viable for specific substrates.

Oxidative Coupling Pathways

Cross-dehydrogenative coupling (CDC) reactions, promoted by acetic acid and molecular oxygen, offer an alternative route to pyrazolo[1,5-a]pyridines. For example, reacting 1a (N-amino-2-iminopyridine) with β-ketoesters under O₂ atmosphere yields 7-amino-6-cyano derivatives, which could be functionalized to introduce methoxy groups.

Q & A

Q. What are the most efficient synthetic routes for 2-Methoxypyrazolo[1,5-a]pyridine?

The synthesis typically involves tandem palladium-catalyzed and silver-mediated reactions starting from pyridine derivatives. A two-step protocol is effective:

  • Step 1 : Generate N-benzoyliminopyridinium ylides from pyridine via imination.
  • Step 2 : React with alkenyl halides or terminal alkynes under Pd(OAc)₂/Ag₂CO₃ catalysis to form the pyrazolo[1,5-a]pyridine core. Methoxy groups are introduced via alkoxide intermediates or post-synthetic modifications (e.g., nucleophilic substitution). Yields exceed 70% for aryl-substituted derivatives but vary for alkyl analogs due to steric effects .

Q. How is this compound characterized in research settings?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and methoxy substitution (e.g., methoxy protons resonate at δ ~3.8–4.0 ppm) .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns validate purity and structural integrity .
  • Elemental Analysis : Matches calculated C/H/N ratios (e.g., C₁₄H₁₃N₃O for a methoxy derivative) .

Q. What purification strategies are recommended for this compound?

  • Crystallization : Use dioxane or ethanol/water mixtures for high-purity isolation (e.g., 70% recovery after reflux and neutralization) .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients for complex mixtures (e.g., separating regioisomers) .

Q. How should this compound be stored to ensure stability?

  • Store in airtight containers under inert gas (N₂/Ar) at room temperature.
  • Avoid prolonged exposure to light or moisture, as methoxy groups may hydrolyze under acidic conditions .

Advanced Research Questions

Q. What mechanistic insights explain the Pd/Ag-mediated synthesis of this scaffold?

The reaction proceeds via:

  • Oxidative Addition : Pd(0) activates alkenyl halides, forming Pd(II) intermediates.
  • Alkyne Insertion : Terminal alkynes undergo syn-insertion into the Pd–C bond.
  • Cyclization : Silver salts (e.g., Ag₂CO₃) facilitate ylide deprotonation and intramolecular cyclization to form the pyrazole ring. Kinetic studies suggest rate-limiting alkyne insertion .

Q. How can fluorinated derivatives (e.g., 2-fluoropyrazolo[1,5-a]pyridines) be synthesized?

A base-mediated [3+2] cycloaddition between N-aminopyridinium salts and gem-difluorostyrenes is effective:

  • Conditions : Use Cs₂CO₃ in DMF at 80°C for 12–24 hours.
  • Scope : Aryl-substituted derivatives yield 50–75%, while electron-deficient styrenes require higher temperatures (100°C) .

Q. What strategies enable regioselective functionalization at position 7?

  • Direct C–H Arylation : Pd-catalyzed coupling with aryl halides at position 7 (e.g., using Pd(OAc)₂/XPhos) .
  • Halogenation : NBS or CuBr₂ in DMF introduces bromine at position 7 for further cross-coupling .

Q. How is the biological activity of derivatives evaluated in vitro?

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) via broth microdilution (MIC values reported) .
  • Enzyme Inhibition : Screen against targets like JAK1/2 using fluorescence polarization assays (IC₅₀ < 1 μM for potent derivatives) .

Q. How can contradictions in synthetic yields be resolved?

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) reduce yields due to steric hindrance; optimize via bulkier ligands (e.g., XPhos instead of PPh₃) .
  • Solvent Optimization : Replace DMF with DMAc for temperature-sensitive reactions to minimize decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.